Uridine-13C9,15N2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

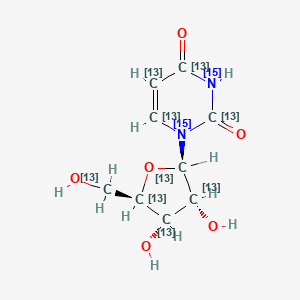

3D Structure

特性

分子式 |

C9H12N2O6 |

|---|---|

分子量 |

255.12 g/mol |

IUPAC名 |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](2,4,5,6-13C4,1,3-15N2)pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1 |

InChIキー |

DRTQHJPVMGBUCF-SBBTXHCQSA-N |

異性体SMILES |

[13CH]1=[13CH][15N]([13C](=O)[15NH][13C]1=O)[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O |

正規SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Uridine-13C9,15N2 for Researchers, Scientists, and Drug Development Professionals

An Introduction to Isotopic Labeling with Uridine-13C9,15N2

This compound is a stable isotope-labeled version of the nucleoside uridine, a fundamental component of ribonucleic acid (RNA). In this molecule, all nine carbon atoms are substituted with the heavy isotope Carbon-13 (¹³C), and both nitrogen atoms in the uracil base are replaced with the heavy isotope Nitrogen-15 (¹⁵N). This comprehensive labeling imparts a significant mass shift and distinct nuclear magnetic resonance (NMR) properties compared to its unlabeled counterpart, without altering its chemical reactivity. These characteristics make this compound an invaluable tool for researchers in various fields, including molecular biology, biochemistry, and drug development.

This technical guide provides a comprehensive overview of this compound, its basic properties, and its applications in scientific research. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in utilizing stable isotope labeling for their studies.

Core Applications

The primary applications of this compound and its phosphorylated derivatives, Uridine-5'-monophosphate (UMP-13C9,15N2) and Uridine-5'-triphosphate (UTP-13C9,15N2), lie in their use as tracers and internal standards in a variety of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of ¹³C and ¹⁵N nuclei allows for advanced NMR experiments to study the structure, dynamics, and intermolecular interactions of RNA molecules.[1] Isotope-filtered NMR experiments can be employed to specifically observe the signals from the labeled RNA in complex with proteins or other molecules.[1]

-

Mass Spectrometry (MS): The significant mass difference between labeled and unlabeled uridine enables precise quantification of RNA synthesis and turnover.[2][3] It is also used as an internal standard in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to improve the accuracy and reproducibility of measurements.[2][3]

-

Metabolic Flux Analysis: As a metabolic tracer, this compound allows researchers to follow the path of uridine through various metabolic pathways, providing insights into the biosynthesis and salvage of nucleotides.[4] This is crucial for understanding cellular metabolism in both healthy and diseased states.

Basic Properties of this compound and its Derivatives

The following table summarizes the key quantitative data for this compound and its common phosphorylated forms. These properties are essential for experimental design and data analysis.

| Property | This compound | This compound 5'-monophosphate disodium salt | This compound 5'-triphosphate disodium salt | This compound 5'-triphosphate ammonium salt |

| Synonyms | β-Uridine-13C9,15N2 | 5'-Uridylic acid-13C9,15N2 disodium | UTP-13C9,15N2 disodium | UTP-13C9,15N2 ammonium salt |

| Molecular Formula | ¹³C₉H₁₂¹⁵N₂O₆ | ¹³C₉H₁₁¹⁵N₂Na₂O₉P | ¹³C₉H₁₃¹⁵N₂Na₂O₁₅P₃ | ¹³C₉H₁₆¹⁵N₂O₁₅P₃·xNH₃ |

| Molecular Weight | ~255.1 g/mol | ~379.0 g/mol | ~539.03 g/mol | ~563.18 g/mol |

| Isotopic Purity (¹³C) | ≥98 atom % | ≥98 atom % | ≥98 atom % | 99% |

| Isotopic Purity (¹⁵N) | ≥98 atom % | ≥98 atom % | ≥98 atom % | 98% |

| Chemical Purity | ≥95% | ≥95% | ≥95% (CP) | 90% |

| Mass Shift (M+) | +11 | +11 | +11 | +11 |

| Storage Temperature | -20°C | -20°C | -20°C | -20°C |

Data compiled from various supplier specifications.[5][6][7] The exact molecular weight may vary slightly depending on the specific salt form.

Experimental Protocols: Metabolic Labeling of RNA

Metabolic labeling is a powerful technique to study the dynamics of RNA synthesis and degradation. The following is a generalized protocol for the metabolic labeling of RNA in cultured mammalian cells using a stable isotope-labeled uridine analog. This protocol is based on well-established methods for 4-thiouridine (4sU) labeling and can be adapted for this compound.[1][2][8]

1. Cell Culture and Labeling:

-

Culture mammalian cells to the desired confluency (typically 70-80%).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). The final concentration in the culture medium will depend on the cell type and experimental goals, but a starting point could be in the range of 100-500 µM.

-

Remove the existing culture medium and replace it with a fresh medium containing the desired final concentration of this compound.

-

Incubate the cells for a specific period (the "pulse" phase). This can range from minutes to hours, depending on the desired temporal resolution of RNA synthesis.

2. Total RNA Isolation:

-

After the labeling period, harvest the cells.

-

Isolate total RNA using a standard method, such as TRIzol reagent or a column-based RNA purification kit, following the manufacturer's instructions.

3. (Optional) Biotinylation of Labeled RNA for Affinity Purification:

-

This step is necessary if the goal is to specifically isolate the newly synthesized, labeled RNA. While this compound itself does not have a reactive group for direct biotinylation like 4sU, this section is included as a reference for affinity purification strategies that might be adapted with modified labeled nucleosides. For this compound, separation would typically be achieved through mass spectrometry-based analysis of the total RNA.

-

For a thiol-containing analog like 4sU, the protocol would involve:

-

Resuspend the total RNA in a biotinylation buffer.

-

Add a biotinylating reagent, such as Biotin-HPDP, which reacts specifically with the thiol group of the incorporated 4sU.

-

Incubate the reaction in the dark at room temperature.

-

Remove excess biotin by chloroform extraction and isopropanol precipitation.[8]

-

4. (Optional) Affinity Purification of Labeled RNA:

-

Resuspend the biotinylated RNA in a binding buffer.

-

Add streptavidin-coated magnetic beads and incubate to allow the biotinylated RNA to bind to the beads.

-

Wash the beads several times to remove unlabeled RNA.

-

Elute the bound, labeled RNA from the beads using a reducing agent like DTT.[8]

5. Downstream Analysis:

-

The labeled RNA (either as part of the total RNA pool or as a purified fraction) can be analyzed by various downstream methods:

-

Mass Spectrometry: To determine the incorporation rate of this compound and quantify RNA synthesis and decay rates.

-

NMR Spectroscopy: To study the structure and dynamics of the labeled RNA.

-

Next-Generation Sequencing (RNA-Seq): To profile the newly synthesized transcriptome.

-

Signaling Pathways and Experimental Workflows

The incorporation of exogenous uridine into the cellular nucleotide pool is a key aspect of its utility as a tracer. The following diagrams, generated using the DOT language, illustrate the relevant metabolic pathways and a typical experimental workflow for metabolic labeling.

Caption: Uridine salvage pathway for the incorporation of labeled uridine into RNA.

The diagram above illustrates the salvage pathway for uridine.[9][10] Exogenous this compound is transported into the cell and subsequently phosphorylated in a stepwise manner to UMP, UDP, and finally UTP. This labeled UTP then serves as a substrate for RNA polymerase, leading to its incorporation into newly synthesized RNA transcripts.

Caption: A generalized experimental workflow for metabolic labeling of RNA.

This workflow diagram outlines the key steps in a typical metabolic labeling experiment. It begins with cell culture, followed by the introduction of the labeled nucleoside. After a defined period, total RNA is isolated and subjected to various downstream analytical techniques to investigate RNA dynamics and function.

Conclusion

This compound is a powerful and versatile tool for researchers studying the life cycle of RNA. Its ability to be incorporated into nascent RNA transcripts allows for the precise tracking and quantification of RNA synthesis, processing, and degradation. The detailed information provided in this guide, including its basic properties, experimental protocols, and relevant metabolic pathways, should serve as a valuable resource for scientists and drug development professionals seeking to leverage the power of stable isotope labeling in their research endeavors. The use of this compound, in conjunction with modern analytical techniques, will continue to provide novel insights into the complex world of RNA biology.

References

- 1. mdc-berlin.de [mdc-berlin.de]

- 2. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]

- 3. escholarship.org [escholarship.org]

- 4. Uridine-13C9, 15N2-5 triphosphate sodi U | Benchchem [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Uridine 5â²-triphosphate, ammonium salt (¹³C, ¹âµN; 98-99%) (in solution) CP 90% - Cambridge Isotope Laboratories, CNLM-4271-CA-20 [isotope.com]

- 8. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nucleotide salvage - Wikipedia [en.wikipedia.org]

Uridine-¹³C₉,¹⁵N₂ Isotopic Labeling: A Technical Guide to Unraveling RNA Dynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles and applications of Uridine-¹³C₉,¹⁵N₂, a stable isotope-labeled nucleoside, for the dynamic analysis of RNA metabolism. This powerful tool offers a precise and minimally invasive method to investigate the complete lifecycle of RNA, from synthesis to decay, providing critical insights for basic research and therapeutic development.

Core Principles of Isotopic Labeling with Uridine-¹³C₉,¹⁵N₂

Isotopic labeling with Uridine-¹³C₉,¹⁵N₂ is a powerful technique used to trace the fate of uridine in cellular metabolic pathways. Uridine is a fundamental building block for RNA synthesis.[1] By introducing uridine labeled with heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N), researchers can distinguish newly synthesized RNA from the pre-existing RNA pool.

The fully labeled Uridine-¹³C₉,¹⁵N₂ is taken up by cells and enters the nucleotide salvage pathway, where it is converted into Uridine Monophosphate (UMP), Uridine Diphosphate (UDP), and finally Uridine Triphosphate (UTP). This heavy UTP is then incorporated into nascent RNA transcripts by RNA polymerases. The mass shift introduced by the ¹³C and ¹⁵N isotopes allows for the selective detection and quantification of the labeled RNA species using mass spectrometry-based approaches.

This methodology is central to metabolic flux analysis, enabling the dynamic tracing of metabolites through various biochemical reactions.[2] The use of stable isotopes like ¹³C and ¹⁵N offers a safe and effective alternative to radioactive tracers.

Applications in Research and Drug Development

The ability to monitor RNA synthesis and decay rates provides invaluable information in various research areas:

-

Understanding Gene Regulation: Elucidating how different factors, such as transcription factors or cellular signaling pathways, influence the rate of RNA production and turnover.

-

RNA Biology: Studying the stability of different classes of RNA, including mRNA, miRNA, and lncRNA, and how this stability is regulated.[3]

-

Disease Mechanisms: Investigating how RNA metabolism is altered in diseases like cancer, where uncontrolled cell proliferation demands high rates of nucleotide synthesis.[4][5]

-

Drug Discovery and Development:

-

Target Identification and Validation: Identifying enzymes or pathways involved in nucleotide synthesis that could be targeted by novel therapeutics.[5]

-

Mechanism of Action Studies: Determining how a drug candidate affects RNA synthesis or degradation rates.

-

Antiviral Research: Uridine analogs are a key class of antiviral agents, particularly against RNA viruses.[6][7][8] Isotopic labeling can be used to study the mechanism of these drugs and to screen for new antiviral compounds that disrupt viral RNA replication.

-

Experimental Protocols

A. Pulse-Chase Experiment to Determine RNA Decay Rates

This protocol outlines a typical pulse-chase experiment to measure the degradation rate of RNA in cultured mammalian cells.

1. Materials:

- Uridine-¹³C₉,¹⁵N₂ (Cambridge Isotope Laboratories, Inc. or equivalent)

- Cell culture medium and supplements

- Unlabeled uridine

- TRIzol reagent or other RNA extraction kit

- Mass spectrometer (e.g., LC-MS/MS)

2. Procedure:

- Cell Culture: Plate cells at an appropriate density and allow them to reach the desired confluency.

- Pulse Phase (Labeling):

- Prepare labeling medium by supplementing the normal growth medium with Uridine-¹³C₉,¹⁵N₂. The optimal concentration should be determined empirically but a starting point of 100-200 µM is recommended.

- Remove the existing medium from the cells and replace it with the labeling medium.

- Incubate the cells for a specific duration (the "pulse"). This duration should be long enough to achieve sufficient labeling of the RNA of interest. For rapidly turning over transcripts, a shorter pulse may be sufficient.

- Chase Phase (Unlabeled Uridine):

- Prepare chase medium by supplementing the normal growth medium with a high concentration of unlabeled uridine (e.g., 5-10 mM) to outcompete the labeled uridine.

- At the end of the pulse period, remove the labeling medium and wash the cells once with pre-warmed PBS.

- Add the chase medium to the cells. This is time point zero (t=0) of the chase.

- Sample Collection:

- Harvest cells at various time points during the chase (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

- At each time point, wash the cells with cold PBS and proceed immediately to RNA extraction.

- RNA Extraction:

- Extract total RNA using TRIzol reagent or a column-based kit according to the manufacturer's instructions.

- Sample Preparation for Mass Spectrometry:

- Hydrolyze the RNA to individual ribonucleosides.

- Perform liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the relative abundance of labeled (heavy) and unlabeled (light) uridine.

3. Data Analysis:

- The decay rate (k) of the labeled RNA is determined by plotting the natural logarithm of the fraction of remaining labeled RNA against time. The half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = ln(2)/k.

B. Metabolic Labeling for RNA Structure and Dynamics Studies by NMR

Stable isotope labeling is also a powerful tool for nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of RNA molecules.[9][10][11][12]

1. In Vitro Transcription:

- Chemo-enzymatically synthesized Uridine-¹³C₉,¹⁵N₂ triphosphate (UTP) is used as a substrate for in vitro transcription reactions with T7 RNA polymerase.[13]

- This allows for the production of uniformly labeled RNA molecules for NMR analysis.

2. Advantages for NMR:

- Reduced Spectral Crowding: The use of ¹³C and ¹⁵N isotopes helps to resolve resonance overlap, which is a common challenge in NMR studies of large RNA molecules.[9]

- Dynamics Studies: Isotope labeling enables the use of advanced NMR techniques like relaxation dispersion to study the conformational dynamics of RNA on a wide range of timescales.

Quantitative Data Summary

| Parameter | Typical Value/Range | Analytical Method | Reference |

| Uridine-¹³C₉,¹⁵N₂ Purity | >98% | Mass Spectrometry | [14][15] |

| Incorporation Efficiency in Cell Culture | Varies by cell type and experimental conditions | LC-MS/MS | N/A |

| Typical mRNA Half-life in Mammalian Cells | 0.5 - 15 hours | Metabolic Labeling with Uridine Analogs | [16] |

| Typical rRNA Half-life in Mammalian Cells | > 24 hours | Metabolic Labeling | N/A |

Visualizing Workflows and Pathways

Uridine Metabolism and Incorporation into RNA

Caption: Metabolic pathway of Uridine-¹³C₉,¹⁵N₂ incorporation into RNA.

Experimental Workflow for RNA Decay Analysis

Caption: Workflow for a pulse-chase experiment to measure RNA decay rates.

Application in Drug Discovery

Caption: Logic diagram for using Uridine-¹³C₉,¹⁵N₂ to study drug mechanism of action.

References

- 1. Pulse labeling of RNA of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nucleotide Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 3. Uncovering the Stability of Mature miRNAs by 4-Thio-Uridine Metabolic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of mammalian nucleotide metabolism and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uridine-sensitized screening identifies genes and metabolic regulators of nucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New Analogues of Uridine as Possible Anti-Viral Agents Specific to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Evaluation of Uridine Derivatives of 2-Deoxy Sugars as Potential Antiviral Compounds against Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. scilit.com [scilit.com]

- 12. mdpi.com [mdpi.com]

- 13. Chemienzymatic synthesis of uridine nucleotides labeled with [15N] and [13C] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Uridine·HâO (¹³Câ, 98%; ¹âµNâ, 96-98%) CP 95% - Cambridge Isotope Laboratories, CNLM-3809-CA-5 [isotope.com]

- 15. Uridine 5â²-triphosphate, ammonium salt (¹³C, ¹âµN; 98-99%) (in solution) CP 90% - Cambridge Isotope Laboratories, CNLM-4271-CA-20 [isotope.com]

- 16. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

Applications of Stable Isotopes in Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has emerged as a cornerstone of modern metabolic research, offering a powerful and safe method to delineate the intricate network of biochemical reactions that sustain life.[1] Unlike their radioactive counterparts, stable isotopes are non-radioactive, making them suitable for a broad spectrum of in vivo studies, including those in human subjects.[1][2] This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation strategies for leveraging stable isotope tracers to gain unprecedented insights into metabolic pathways. By tracing the metabolic fate of isotopically labeled compounds, researchers can elucidate the dynamic nature of metabolism, identify novel therapeutic targets, and accelerate drug development.[1][3][4]

The most commonly utilized stable isotopes in metabolomics are carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H).[1] These heavier isotopes are incorporated into metabolic precursors, such as glucose or amino acids, which are then introduced into cells, tissues, or whole organisms. As these labeled precursors are metabolized, the stable isotopes are integrated into a variety of downstream metabolites.[1] The primary analytical techniques for detecting and quantifying these labeled metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Core Concepts and Key Techniques

Stable Isotope Tracing and Metabolic Flux Analysis (MFA)

Stable isotope tracing is a technique that allows for the precise tracking of atoms through metabolic pathways.[1] Metabolic flux analysis (MFA) is a quantitative method that utilizes stable isotope labeling data to determine the rate of metabolic reactions.[5] Essentially, MFA enables the mapping of metabolic pathways and the quantification of the flow of metabolites through a network.[5] The central idea behind MFA is that the isotopic labeling patterns of intracellular metabolites are determined by the metabolic fluxes.[6] By measuring these labeling patterns, researchers can infer the fluxes within the network.[6]

A critical aspect of MFA is achieving a metabolic and isotopic steady state, where the concentrations of metabolites and the isotopic enrichment of metabolites remain constant over time.[7] This allows for the accurate calculation of metabolic fluxes.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling technique used in quantitative proteomics to monitor the relative abundance of proteins.[8] This method involves growing two populations of cells in culture media that are identical except for the inclusion of either "light" (normal) or "heavy" (stable isotope-labeled) essential amino acids, most commonly lysine and arginine.[9] After several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population.[10] The two cell populations can then be subjected to different experimental conditions, such as drug treatment.[9] Following treatment, the cell populations are mixed, and the proteins are extracted and analyzed by mass spectrometry.[9] The mass difference between the light and heavy peptides allows for the accurate relative quantification of thousands of proteins in a single experiment.[9][11]

Experimental Protocols

Protocol 1: ¹³C-Glucose Tracing in Cultured Cancer Cells

This protocol outlines a general procedure for tracing the metabolism of uniformly labeled ¹³C-glucose in adherent cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Glucose-free cell culture medium

-

[U-¹³C₆]-glucose

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

6-well cell culture plates

-

Ice-cold 80% methanol

-

Cell scraper

-

Microcentrifuge tubes

-

Vacuum concentrator

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will ensure approximately 80% confluency at the time of harvest.

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with [U-¹³C₆]-glucose to the desired concentration (e.g., 10 mM) and dFBS.

-

Labeling:

-

Aspirate the growth medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for a predetermined time to allow for isotopic labeling of downstream metabolites. This time can range from minutes to hours depending on the pathways of interest.[12]

-

-

Metabolite Extraction:

-

Place the culture plates on ice to quench metabolism.

-

Aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well.[7]

-

Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.[7]

-

Vortex the tubes vigorously.

-

Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.[7]

-

Transfer the supernatant containing the polar metabolites to a new tube.

-

Dry the metabolite extracts using a vacuum concentrator.

-

Store the dried extracts at -80°C until analysis.

-

-

LC-MS Analysis:

-

Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis.

-

Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system, typically with a HILIC column for polar metabolite separation.[7]

-

Configure the mass spectrometer to acquire data in full scan mode to detect all isotopologues of the metabolites of interest.[7]

-

Protocol 2: SILAC for Quantitative Proteomics

This protocol provides a general workflow for a duplex SILAC experiment.

Materials:

-

Cell line of interest

-

SILAC-grade cell culture medium (deficient in lysine and arginine)

-

"Light" L-lysine and L-arginine

-

"Heavy" ¹³C₆-L-lysine and ¹³C₆¹⁵N₄-L-arginine

-

Dialyzed fetal bovine serum (dFBS)

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA or Bradford)

-

SDS-PAGE equipment

-

In-gel digestion reagents (e.g., trypsin)

-

LC-MS/MS system

Procedure:

-

Cell Adaptation:

-

Culture two populations of cells for at least five to six cell doublings in either "light" or "heavy" SILAC medium.[9][10] The light medium is supplemented with normal lysine and arginine, while the heavy medium contains the stable isotope-labeled versions. This ensures complete incorporation of the labeled amino acids into the proteome of the heavy population.

-

-

Experimental Treatment:

-

Apply the experimental treatment (e.g., drug) to one cell population (e.g., the "heavy" labeled cells) and a control treatment to the other ("light" labeled cells).

-

-

Cell Lysis and Protein Mixing:

-

Harvest both cell populations.

-

Lyse the cells separately using an appropriate lysis buffer.

-

Quantify the protein concentration in each lysate.

-

Mix equal amounts of protein from the light and heavy lysates.

-

-

Protein Separation and Digestion:

-

Separate the mixed protein sample by 1D SDS-PAGE.

-

Excise the entire protein lane and cut it into smaller gel pieces.

-

Perform in-gel digestion of the proteins with trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the stable isotope labels.

-

-

Data Analysis:

-

Use specialized software to identify the peptides and quantify the relative abundance of the light and heavy forms of each peptide. The ratio of the peak intensities of the heavy to light peptides reflects the relative abundance of the protein in the treated versus control samples.

-

Protocol 3: In Vivo Stable Isotope Infusion in Mice

This protocol describes a general procedure for performing a primed-continuous infusion of a stable isotope tracer in mice to study in vivo metabolism.

Materials:

-

Mice

-

Stable isotope tracer (e.g., [U-¹³C₆]-glucose) dissolved in sterile saline

-

Infusion pump and catheters

-

Anesthesia

-

Surgical tools

-

Liquid nitrogen

-

Tissue homogenization equipment

-

Metabolite extraction solvents

Procedure:

-

Catheterization: Surgically implant a catheter into a suitable blood vessel (e.g., jugular vein) for tracer infusion. Allow the mice to recover from the surgery.

-

Tracer Infusion:

-

Administer a bolus injection of the tracer to rapidly increase its concentration in the circulation.

-

Immediately follow the bolus with a continuous infusion of the tracer at a constant rate using an infusion pump. This helps to maintain a steady-state enrichment of the tracer in the plasma.

-

-

Tissue Collection:

-

At the end of the infusion period, anesthetize the mouse and quickly collect blood and tissues of interest.

-

Immediately freeze the tissues in liquid nitrogen to quench all metabolic activity.[8]

-

-

Sample Processing:

-

Homogenize the frozen tissues in a cold metabolite extraction solvent (e.g., 80% methanol).

-

Process the tissue homogenates and plasma samples to extract the metabolites, similar to the in vitro protocol.

-

-

Analysis: Analyze the metabolite extracts by LC-MS or GC-MS to determine the isotopic enrichment in various metabolites.

Data Presentation

Quantitative data from stable isotope tracing experiments should be presented in a clear and organized manner to facilitate interpretation and comparison. Tables are an effective way to summarize this data.

Table 1: Fractional Contribution of ¹³C-Glucose to Central Carbon Metabolites in Cancer Cells

| Metabolite | Control (%) | Drug-Treated (%) |

| Pyruvate | 95.2 ± 2.1 | 85.6 ± 3.4 |

| Lactate | 96.1 ± 1.8 | 88.3 ± 2.9 |

| Citrate | 75.4 ± 4.5 | 55.9 ± 5.1 |

| α-Ketoglutarate | 72.8 ± 3.9 | 51.2 ± 4.8 |

| Malate | 78.3 ± 3.2 | 58.7 ± 4.2 |

| Aspartate | 65.9 ± 5.1 | 45.1 ± 6.3 |

Data are represented as the percentage of the metabolite pool containing at least one ¹³C atom derived from glucose (mean ± SD, n=3). This is a hypothetical example.

Table 2: SILAC-based Quantification of Protein Abundance Changes Upon Drug Treatment

| Protein | Gene | H/L Ratio | p-value | Regulation |

| Hexokinase 2 | HK2 | 0.45 | <0.01 | Down |

| Pyruvate Kinase M2 | PKM2 | 0.52 | <0.01 | Down |

| Lactate Dehydrogenase A | LDHA | 0.61 | <0.05 | Down |

| ATP citrate lyase | ACLY | 2.15 | <0.01 | Up |

| Fatty Acid Synthase | FASN | 2.89 | <0.001 | Up |

H/L Ratio represents the ratio of the abundance of the protein in the drug-treated (Heavy) sample to the control (Light) sample. This is a hypothetical example.

Visualization of Pathways and Workflows

Graphviz (DOT language) can be used to create clear diagrams of signaling pathways and experimental workflows.

Caption: Experimental workflow for stable isotope tracing in cultured cells.

Caption: General workflow for a SILAC-based quantitative proteomics experiment.

Caption: Simplified mTOR signaling pathway regulating protein synthesis and autophagy.

Applications in Drug Development

Stable isotope tracing is an invaluable tool in the drug development pipeline.[3][4] It can be applied to:

-

Target Validation: Confirm that a drug engages its intended metabolic target and modulates the activity of a specific pathway.

-

Pharmacodynamics: Assess the metabolic response to a drug in a quantitative manner.

-

Mechanism of Action Studies: Elucidate the detailed biochemical effects of a drug on cellular metabolism.[4]

-

Biomarker Discovery: Identify metabolic biomarkers that can be used to monitor disease progression and treatment response.

-

Personalized Medicine: Stratify patient populations based on their metabolic profiles to predict who is most likely to respond to a particular therapy.[3]

By providing a dynamic view of metabolism, stable isotope-based methods offer a more comprehensive understanding of drug action than can be achieved with traditional static measurements. This detailed metabolic information can help to de-risk drug development programs and accelerate the delivery of new and effective therapies to patients.

References

- 1. researchgate.net [researchgate.net]

- 2. Using SILAC to Develop Quantitative Data-Independent Acquisition (DIA) Proteomic Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Presenting metabolomics analyses: what’s in a number? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 10. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]

- 12. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Metabolic Flux with Uridine-13C9,15N2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of doubly labeled Uridine-13C9,15N2 for metabolic flux analysis. This powerful tracer allows for the simultaneous tracking of both the ribose and base moieties of uridine as they are incorporated into various metabolic pathways, offering a detailed view of nucleotide metabolism and its interplay with central carbon and nitrogen metabolism. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage stable isotope tracing to unravel complex metabolic networks.

Core Concepts: Tracing the Fate of Uridine

Uridine is a fundamental building block for RNA synthesis and plays a crucial role in various cellular processes. By introducing Uridine labeled with heavy isotopes of both carbon (¹³C) and nitrogen (¹⁵N), researchers can precisely track the metabolic fate of the entire nucleoside. The nine ¹³C atoms label the ribose sugar and the uracil base, while the two ¹⁵N atoms are incorporated into the pyrimidine ring of the uracil base. This dual labeling strategy provides a significant advantage over single-labeled tracers, as it allows for the differentiation of pathways that utilize the entire uridine molecule from those that may salvage only the ribose or the base.

Metabolic flux analysis (MFA) with this compound enables the quantitative assessment of:

-

De novo and salvage pathways of nucleotide synthesis: By monitoring the incorporation of the labeled atoms into RNA and DNA, the relative contributions of these two key pathways can be determined.

-

Interplay with central carbon metabolism: The ¹³C-labeled ribose can be traced into the pentose phosphate pathway (PPP) and glycolysis, providing insights into glucose metabolism and its connection to nucleotide synthesis.

-

Nitrogen metabolism: The ¹⁵N-labeled uracil base allows for the tracking of nitrogen atoms, offering a window into amino acid metabolism and other nitrogen-intensive processes.

Experimental Protocols

A typical metabolic flux experiment using this compound involves several key steps, from cell culture and labeling to sample analysis and data interpretation. The following is a generalized protocol that can be adapted to specific experimental needs.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting. The specific cell number will vary depending on the cell type and the size of the culture vessel.

-

Media Preparation: Prepare culture medium containing all necessary nutrients, except for uridine. This "uridine-free" medium will be used as the base for the labeling experiment.

-

Tracer Introduction: On the day of the experiment, replace the standard culture medium with the uridine-free medium supplemented with a known concentration of this compound. The optimal concentration of the tracer should be determined empirically but typically ranges from 50 to 200 µM.

-

Time-Course Experiment: To capture the dynamics of isotope incorporation, it is recommended to perform a time-course experiment. Harvest cells at various time points after the introduction of the tracer (e.g., 0, 2, 4, 8, 12, and 24 hours). This will allow for the determination of the rate of isotope incorporation and the time required to reach isotopic steady state.

Metabolite Extraction

-

Quenching Metabolism: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the culture medium and immediately adding a cold quenching solution, such as 80% methanol pre-chilled to -80°C.

-

Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. Lyse the cells by sonication or freeze-thaw cycles.

-

Separation of Metabolites: Centrifuge the cell lysate at high speed to pellet cellular debris. The supernatant, containing the polar metabolites, is then collected for analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: Separate the extracted metabolites using liquid chromatography (LC). A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for the separation of polar metabolites like nucleotides and sugar phosphates.

-

Mass Spectrometry Detection: Analyze the separated metabolites using a tandem mass spectrometer (MS/MS). The instrument should be operated in a mode that allows for the detection and quantification of the different isotopologues of the metabolites of interest (i.e., molecules with different numbers of ¹³C and ¹⁵N atoms).

-

Data Acquisition: Acquire data in a targeted manner, focusing on the precursor and product ions of the metabolites involved in uridine metabolism and related pathways.

Data Presentation

| Metabolite | Isotopologue | Fractional Enrichment (%) at 24h |

| Uridine | M+11 (¹³C₉,¹⁵N₂) | 98.5 |

| UMP | M+11 (¹³C₉,¹⁵N₂) | 95.2 |

| UDP | M+11 (¹³C₉,¹⁵N₂) | 93.8 |

| UTP | M+11 (¹³C₉,¹⁵N₂) | 92.1 |

| CTP | M+10 (¹³C₉,¹⁵N₁) | 45.7 |

| Ribose-5-phosphate | M+5 (¹³C₅) | 15.3 |

| Sedoheptulose-7-phosphate | M+5 (¹³C₅) | 8.9 |

| Lactate | M+3 (¹³C₃) | 5.1 |

| Glutamate | M+2 (¹⁵N₂) | 12.6 |

| Aspartate | M+1 (¹⁵N₁) | 20.4 |

This table presents hypothetical fractional enrichment data for key metabolites following a 24-hour labeling period with this compound. The "M+n" notation indicates the mass isotopologue, where 'n' is the number of heavy isotopes incorporated.

Mandatory Visualizations

Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Caption: Uridine metabolism, depicting both the salvage and de novo synthesis pathways for pyrimidine nucleotides.

Uridine-13C9,15N2: A Technical Guide to Tracing Nucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has become an indispensable tool in modern biological research, enabling the precise tracking of metabolic pathways and the quantification of molecular dynamics. Among the various isotopic tracers, Uridine-13C9,15N2 has emerged as a powerful probe for investigating nucleotide synthesis and RNA metabolism. This fully labeled isotopologue of uridine, containing nine ¹³C atoms and two ¹⁵N atoms, offers a distinct mass shift that facilitates its unambiguous detection and quantification by mass spectrometry and NMR spectroscopy.[1][2] This technical guide provides an in-depth overview of the application of this compound as a precursor for nucleotide synthesis, tailored for researchers, scientists, and professionals in drug development.

Nucleotides are the fundamental building blocks of nucleic acids (DNA and RNA) and play crucial roles in a vast array of cellular processes, including energy transfer, signal transduction, and enzymatic reactions.[3][4] The ability to monitor the synthesis and turnover of nucleotides is therefore critical for understanding cellular physiology in both healthy and diseased states. This compound serves as an invaluable tracer for dissecting the complexities of de novo and salvage pathways of pyrimidine nucleotide biosynthesis.[5][6] By introducing this labeled precursor into cellular systems, researchers can quantitatively measure the flux through these pathways, identify metabolic bottlenecks, and assess the impact of therapeutic interventions on nucleotide metabolism.

Uridine Metabolism and Nucleotide Synthesis Pathways

Uridine, a glycosylated pyrimidine analog, is a central molecule in nucleotide metabolism.[1] It can be utilized by cells through two primary routes: the salvage pathway and, after conversion to UTP, as a precursor in the de novo synthesis of other pyrimidines.

-

Salvage Pathway: This pathway recycles pre-existing nucleosides and nucleobases. Exogenous uridine is taken up by cells and phosphorylated by uridine-cytidine kinase (UCK) to form uridine monophosphate (UMP). UMP is then sequentially phosphorylated to uridine diphosphate (UDP) and uridine triphosphate (UTP).

-

De Novo Synthesis: This pathway synthesizes nucleotides from simpler precursor molecules. The pyrimidine ring is first assembled and then attached to a ribose-5-phosphate moiety. UTP, a product of both pathways, is a direct precursor for the synthesis of cytidine triphosphate (CTP) and, after reduction of the ribose, for the synthesis of deoxythymidine triphosphate (dTTP), a key component of DNA.[5]

The incorporation of this compound allows for the tracing of these intricate pathways. The heavy isotopes are incorporated into the pyrimidine ring and the ribose sugar of newly synthesized nucleotides, enabling their differentiation from the pre-existing unlabeled pool.

Caption: Pyrimidine nucleotide synthesis pathway showing the incorporation of Uridine-¹³C₉,¹⁵N₂.

Applications in Research and Drug Development

The use of this compound extends to various research areas, offering valuable insights for drug development.

-

Metabolic Flux Analysis (MFA): By measuring the rate of incorporation of labeled uridine into the nucleotide pool, researchers can quantify the metabolic fluxes through the de novo and salvage pathways.[7][8][9][10] This is particularly relevant in cancer research, where many tumors exhibit altered nucleotide metabolism.

-

RNA Turnover and Dynamics: Metabolic labeling with this compound allows for the measurement of RNA synthesis and degradation rates.[11][12] This "pulse-chase" approach provides a dynamic view of the transcriptome, which is essential for understanding gene regulation.

-

Drug Efficacy and Mechanism of Action: The tracer can be used to assess how drugs that target nucleotide synthesis affect metabolic pathways. By quantifying changes in labeled nucleotide pools, researchers can determine the efficacy and elucidate the mechanism of action of novel therapeutic agents.

-

Biomarker Discovery: Alterations in nucleotide metabolism are associated with various diseases. Stable isotope tracing can help identify metabolic signatures that may serve as biomarkers for disease diagnosis and prognosis.

Quantitative Data Presentation

The following tables summarize representative quantitative data that can be obtained from experiments using this compound. The specific values will vary depending on the cell type, experimental conditions, and analytical methods used.

Table 1: Isotopic Enrichment in Nucleotides Following this compound Labeling

| Metabolite | Isotopic Enrichment (%) | Time Point | Cell Line |

| UMP | 85 ± 5 | 24 hours | A549 |

| UTP | 78 ± 6 | 24 hours | A549 |

| CTP | 42 ± 4 | 24 hours | A549 |

| dTTP | 15 ± 3 | 24 hours | A549 |

Data are hypothetical and for illustrative purposes.

Table 2: RNA Synthesis and Turnover Rates Determined by this compound Labeling

| RNA Species | Synthesis Rate (%/day) | Half-life (days) | Tissue/Cell Type |

| Ribosomal RNA | 7 ± 1 | ~10 | Human B cells |

| Total RNA | 1.3 ± 0.05 | ~53 | Rat Quadriceps (trained) |

| Total RNA | 0.97 ± 0.05 | ~71 | Rat Quadriceps (control)[11] |

Experimental Protocols

A typical experimental workflow for using this compound to study nucleotide synthesis involves several key steps.

Caption: A generalized experimental workflow for metabolic labeling with Uridine-¹³C₉,¹⁵N₂.

Metabolic Labeling

-

Cell Culture: Cells are grown in a suitable culture medium. For accurate tracing, a dialyzed serum may be used to minimize the concentration of unlabeled uridine.

-

Labeling: this compound is added to the culture medium at a final concentration typically ranging from 10 to 100 µM. The duration of the labeling period (pulse) can vary from minutes to days, depending on the turnover rate of the metabolites of interest.

-

Chase (Optional): For turnover studies, the labeling medium is replaced with a medium containing a high concentration of unlabeled uridine. Cells are then harvested at various time points during this "chase" period.

Sample Preparation

-

Metabolite Extraction: Cells are harvested and metabolites are extracted, typically using a cold solvent mixture such as methanol/water or acetonitrile/water to quench enzymatic activity and precipitate proteins and other macromolecules.

-

RNA Isolation and Hydrolysis: For RNA analysis, total RNA is isolated using standard protocols. The RNA is then enzymatically hydrolyzed to its constituent ribonucleosides.

Analytical Methods

-

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is a common technique for analyzing labeled nucleotides and nucleosides. The mass shift introduced by the ¹³C and ¹⁵N isotopes allows for the differentiation and quantification of labeled and unlabeled species. Gas chromatography-mass spectrometry (GC-MS) can also be used, often requiring derivatization of the analytes.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the specific positions of the isotopes within the molecule, which can be valuable for elucidating complex metabolic transformations.[13]

Data Analysis

-

Isotopic Enrichment Calculation: The fractional or percentage enrichment of the labeled species is calculated from the mass spectral data.

-

Metabolic Flux Calculation: The rates of synthesis and turnover are determined by fitting the time-course of isotopic enrichment to mathematical models of metabolic flux.

Logical Relationships in Metabolic Flux Analysis

Metabolic flux analysis relies on the principle of mass balance. At a metabolic steady state, the rate of production of a metabolite equals its rate of consumption. By introducing a labeled substrate, the isotopic labeling pattern of a metabolite becomes a function of the fluxes of the pathways that contribute to its formation.

Caption: Logical relationship between experimental data and metabolic fluxes in MFA.

Conclusion

This compound is a versatile and powerful tool for the quantitative investigation of nucleotide synthesis and RNA metabolism. Its application in metabolic flux analysis and dynamic studies of RNA turnover provides invaluable insights for basic research and drug development. The methodologies described in this guide offer a framework for designing and implementing robust experiments to unravel the complexities of cellular metabolism. As analytical technologies continue to advance, the use of stable isotope tracers like this compound will undoubtedly play an increasingly important role in advancing our understanding of biological systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Uridine-13C9, 15N2-5 triphosphate sodi U | Benchchem [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Regulation of mammalian nucleotide metabolism and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | Semantic Scholar [semanticscholar.org]

- 8. Application of metabolic flux analysis in metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel D2O tracer method to quantify RNA turnover as a biomarker of de novo ribosomal biogenesis, in vitro, in animal models, and in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for measuring tissue RNA turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High information throughput analysis of nucleotides and their isotopically enriched isotopologues by direct-infusion FTICR-MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Uridine-13C9,15N2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the chemical synthesis and purification of Uridine-13C9,15N2, a stable isotope-labeled analog of uridine crucial for a variety of research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based quantitative studies. This document details the chemoenzymatic synthesis approach, purification protocols, and relevant biological pathways, presenting data in a clear and accessible format.

Introduction

This compound is a fully labeled isotopologue of uridine where all nine carbon atoms are replaced with the Carbon-13 (¹³C) isotope, and both nitrogen atoms in the uracil base are substituted with the Nitrogen-15 (¹⁵N) isotope. This extensive labeling provides a significant mass shift and unique NMR properties, making it an invaluable tool for tracing the metabolic fate of uridine, elucidating RNA structure and dynamics, and serving as an internal standard in quantitative bioanalysis.[1] The synthesis of such labeled compounds is a critical process, requiring precise control over chemical and enzymatic reactions to ensure high isotopic enrichment and chemical purity.

Chemoenzymatic Synthesis of this compound

The most common and efficient method for producing this compound is a chemoenzymatic approach.[2][3][4] This strategy combines the precision of chemical synthesis for creating the isotopically labeled precursors with the high specificity and efficiency of enzymatic reactions for the subsequent assembly and phosphorylation steps.[2] The overall workflow can be broken down into three main stages:

-

Chemical Synthesis of Labeled Precursors:

-

Synthesis of [¹³C₄,¹⁵N₂]-Uracil.

-

Enzymatic or chemical synthesis of [¹³C₅]-D-ribose.

-

-

Enzymatic Ribosylation: Coupling of the labeled uracil and ribose moieties to form labeled uridine.

-

Enzymatic Phosphorylation: Sequential phosphorylation of uridine to uridine monophosphate (UMP), uridine diphosphate (UDP), and finally uridine triphosphate (UTP).

Experimental Protocols

This protocol is adapted from a method for synthesizing 6-¹³C-¹⁵N₂-Uracil and can be conceptually extended for full labeling of the uracil ring.[4] The synthesis of fully ¹³C-labeled uracil precursors would start from appropriately labeled small molecules. For the nitrogen labeling, ¹⁵N₂-urea is a common starting material.[4]

Step 1: Synthesis of 3-¹³C-¹⁵N₂-cyanoacetyl urea [4]

-

In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirring bar, combine 2.0 g (23.3 mmol) of 3-¹³C-cyanoacetic acid and 1.5 g (25 mmol) of ¹⁵N₂-urea.

-

Add 5 mL of acetic anhydride to the flask.

-

Heat the reaction mixture to 90°C for 30 minutes. A white precipitate should be observed after approximately 5 minutes.

-

Allow the mixture to cool to room temperature and add 1-2 mL of water.

-

Isolate the 3-¹³C-¹⁵N₂-cyanoacetyl urea product by filtration.

-

Dry the product under high vacuum for 5 hours.

Step 2: Synthesis of 6-¹³C-¹⁵N₂-Uracil [4]

-

To a 100-mL three-necked round-bottom flask equipped with a magnetic stirring bar and bent adapters with stopcocks, add 800 mg of 5% Pd/BaSO₄ and 10 mL of 50% aqueous acetic acid.

-

Evacuate the flask and fill it with hydrogen gas using a balloon. Repeat this procedure three times. The suspension will turn from brown to black.

-

In a separate flask, dissolve 1.6 g (12.5 mmol) of 3-¹³C-¹⁵N₂-cyanoacetyl urea in 40 mL of boiling 50% aqueous acetic acid.

-

Add the dissolved urea derivative to the reduced palladium catalyst.

-

Stir the reaction at room temperature under a hydrogen atmosphere. Refill the hydrogen balloon as needed.

-

After the reaction is complete (monitored by a suitable method like TLC or LC-MS), heat the mixture to 70°C for 1 hour.

-

Filter the hot mixture through a celite pad on a suction filter to remove the catalyst.

-

The filtrate contains the labeled uracil, which can be further purified by crystallization.

This process typically starts from commercially available [¹³C₆]-glucose.

-

Glucose Phosphorylation: [¹³C₆]-glucose is first phosphorylated to [¹³C₆]-glucose-6-phosphate using hexokinase.

-

Pentose Phosphate Pathway Conversion: The labeled glucose-6-phosphate is then converted to [¹³C₅]-D-ribose-5-phosphate through the enzymes of the pentose phosphate pathway, including glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase.[5]

-

Activation of Ribose-5-Phosphate: [¹³C₅]-D-ribose-5-phosphate is converted to 5-phospho-α-D-ribose-1-pyrophosphate (PRPP) by the enzyme ribose-phosphate pyrophosphokinase.

-

Coupling Reaction: The synthesized [¹³C₄,¹⁵N₂]-Uracil is coupled with PRPP to yield [¹³C₉,¹⁵N₂]-UMP, a reaction catalyzed by uracil phosphoribosyltransferase.[3]

The newly synthesized labeled UMP undergoes two sequential phosphorylation steps to yield the final product.

-

UMP to UDP: [¹³C₉,¹⁵N₂]-UMP is phosphorylated to [¹³C₉,¹⁵N₂]-Uridine-5'-diphosphate (UDP) by UMP kinase.

-

UDP to UTP: [¹³C₉,¹⁵N₂]-UDP is further phosphorylated to [¹³C₉,¹⁵N₂]-Uridine-5'-triphosphate (UTP) by nucleoside diphosphate kinase.

For these phosphorylation reactions, ATP is required and is often regenerated in the reaction mixture using a system like creatine phosphate and creatine kinase.[3]

Quantitative Data

The yields of chemoenzymatic syntheses of isotopically labeled nucleotides can be quite high, often exceeding 60% for the overall process from labeled precursors.[3] The following table summarizes typical (though potentially variable) quantitative data for the synthesis.

| Step | Starting Material | Product | Typical Yield (%) | Purity (%) |

| Uracil Synthesis | Labeled Precursors | [¹³C₄,¹⁵N₂]-Uracil | 70-80 | >98 |

| Ribose-5-P Synthesis | [¹³C₆]-Glucose | [¹³C₅]-Ribose-5-Phosphate | >80 | >95 |

| UMP Synthesis | Labeled Uracil + Ribose-5-P | [¹³C₉,¹⁵N₂]-UMP | >70 | >95 |

| UTP Synthesis | [¹³C₉,¹⁵N₂]-UMP | [¹³C₉,¹⁵N₂]-UTP | >90 (from UMP) | >95 |

| Overall | Labeled Precursors | [¹³C₉,¹⁵N₂]-UTP | >60 | >95 |

Purification of this compound

Purification of the final this compound product is critical to remove unreacted starting materials, enzymes, and byproducts. High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose.

HPLC Purification Protocol

A reversed-phase HPLC column is typically used for the purification of nucleotides.

-

Column: A C18 column is a suitable choice.

-

Mobile Phase: A gradient of a low concentration of an ion-pairing agent (like triethylammonium acetate) in an aqueous buffer and an organic solvent (like acetonitrile) is often employed.[6]

-

Detection: UV absorbance at 260 nm is used to detect the uridine-containing fractions.

-

Fraction Collection: Fractions corresponding to the this compound peak are collected.

-

Desalting: The collected fractions are then desalted, for example, by lyophilization, to remove the volatile buffer salts.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the chemoenzymatic synthesis and purification of this compound.

Caption: Workflow for this compound Synthesis.

Uridine Metabolism Signaling Pathway

The synthesized this compound can be used to trace the metabolic fate of uridine in various cellular pathways. The diagram below shows a simplified overview of uridine metabolism.

Caption: Simplified Uridine Metabolism Pathway.

Conclusion

The chemoenzymatic synthesis of this compound offers a robust and efficient method for producing this valuable isotopically labeled compound. By combining targeted chemical synthesis of labeled precursors with the specificity of enzymatic reactions, researchers can achieve high yields and purity. The detailed protocols and workflow provided in this guide serve as a comprehensive resource for scientists and professionals in the fields of biochemistry, drug development, and structural biology, enabling the wider application of stable isotope labeling in their research endeavors.

References

- 1. Disruption of uridine homeostasis links liver pyrimidine metabolism to lipid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Chemienzymatic synthesis of uridine nucleotides labeled with [15N] and [13C] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US5227296A - Enzymatic synthesis of isotopically labeled carbohydrates, nucleotides and citric acid intermediates - Google Patents [patents.google.com]

- 6. HPLC Method for Analysis of Uridine on Chromni Column | SIELC Technologies [sielc.com]

An In-depth Technical Guide on the Stability and Storage of Uridine-13C9,15N2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and optimal storage conditions for Uridine-13C9,15N2, a critical isotopically labeled compound used in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis.[1][2][3] Adherence to proper handling and storage protocols is paramount for ensuring the isotopic and chemical integrity of the compound, thereby guaranteeing the accuracy and reproducibility of experimental results.

Core Concepts of this compound Stability

This compound is a stable isotope-labeled version of the pyrimidine nucleoside, uridine. While the isotopic labels (¹³C and ¹⁵N) do not significantly alter the inherent chemical properties, the stability of the molecule is comparable to that of unlabeled uridine and is primarily influenced by environmental factors. The key degradation pathway for uridine is the hydrolysis of the N-glycosidic bond that links the uracil base to the ribose sugar.[4]

Key Factors Influencing Stability:

-

Temperature: Elevated temperatures accelerate the rate of chemical degradation. Long-term storage at low temperatures is essential to minimize thermal decomposition.

-

pH: Uridine is most stable in neutral conditions. Both acidic and basic conditions can catalyze the hydrolysis of the N-glycosidic bond, leading to the formation of uracil and ribose.[4]

-

Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.

-

Moisture: As a solid, the compound is hygroscopic. Absorbed moisture can accelerate hydrolytic degradation, especially when combined with elevated temperatures.

Recommended Storage Conditions

To maintain the long-term integrity of this compound, specific storage conditions are recommended by manufacturers. These conditions are designed to mitigate the risks outlined above.

| Parameter | Solid Form (Neat/Powder) | Solution Form | Rationale |

| Temperature | -20°C [5][6] | -20°C [7] | Minimizes thermal degradation and preserves the chemical structure. |

| Light Exposure | Protect from light (e.g., in an amber vial)[5][6][7] | Protect from light | Prevents photochemical reactions that can cleave bonds and alter the molecule. |

| Atmosphere | Store under an inert gas (e.g., Argon) | N/A | Reduces the potential for oxidation. |

| Form | Solid form is preferred for long-term storage | Prepare fresh; avoid repeated freeze-thaw cycles for short-term storage | Solutions are more susceptible to hydrolysis and microbial contamination. |

Note: The stability of isotopically labeled compounds is crucial for their use as internal standards in quantitative mass spectrometry.[8][9][10]

Experimental Protocol: Stability Assessment via HPLC-MS

A robust analytical method is required to assess the stability of this compound under various stress conditions. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the preferred method for its ability to separate the parent compound from potential degradants and confirm their identities.

3.1. Objective To quantify the degradation of this compound over time when exposed to various stress conditions (temperature, pH, light) and thereby determine its stability profile.

3.2. Materials

-

This compound

-

HPLC-grade water, acetonitrile, and methanol

-

Formic acid (for mobile phase)

-

Hydrochloric acid and Sodium hydroxide (for pH adjustment)

-

Calibrated HPLC-MS system with a C18 reverse-phase column

3.3. Methodology

-

Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., HPLC-grade water) to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Sample Aliquoting: Distribute the stock solution into multiple amber HPLC vials.

-

Application of Stress Conditions:

-

Temperature Stress: Store vials at -20°C (control), 4°C, 25°C (room temperature), and 40°C.

-

pH Stress: Adjust the pH of aliquots to ~3 (acidic) and ~9 (basic) using dilute HCl and NaOH, respectively. Store at 25°C. A neutral pH aliquot serves as a control.

-

Photostability: Expose a set of vials to a controlled light source (e.g., ICH-compliant photostability chamber) at 25°C. Wrap a control vial in aluminum foil.

-

-

Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one vial from each condition.

-

HPLC-MS Analysis:

-

Inject the sample onto the HPLC-MS system.

-

HPLC Conditions: Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

MS Conditions: Operate the mass spectrometer in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of this compound. Also, perform a full scan to identify potential degradation products (e.g., labeled uracil).

-

-

Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing its peak area to the peak area at time zero. Plot the percentage remaining versus time for each condition.

Visualizations: Workflow and Biological Context

Experimental Workflow Diagram The following diagram illustrates the logical flow of the stability testing protocol described above.

Caption: A workflow for assessing the stability of this compound.

Uridine's Role in Pyrimidine Metabolism Uridine is a central molecule in pyrimidine metabolism, serving as a precursor for nucleic acid synthesis and other critical biological processes.[11][12][13] Labeled uridine is used to trace these pathways.[14]

Caption: Simplified overview of uridine's role in metabolic pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Shock-Induced Degradation of Guanosine and Uridine Promoted by Nickel and Carbonate: Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uridine·HâO (¹³Câ, 98%; ¹âµNâ, 96-98%) CP 95% - Cambridge Isotope Laboratories, CNLM-3809-CA-5 [isotope.com]

- 6. isotope.com [isotope.com]

- 7. Uridine 5â²-triphosphate, ammonium salt (¹³C, ¹âµN; 98-99%) (in solution) CP 90% - Cambridge Isotope Laboratories, CNLM-4271-CA-20 [isotope.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Production, Isolation, and Characterization of Stable Isotope-Labeled Standards for Mass Spectrometric Measurements of Oxidatively-Damaged Nucleosides in RNA | NIST [nist.gov]

- 10. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases [frontiersin.org]

- 12. Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Uridine-13C9, 15N2-5 triphosphate sodi U | Benchchem [benchchem.com]

In-Depth Technical Guide: Safety and Handling of Uridine-¹³C₉,¹⁵N₂ in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling procedures for Uridine-¹³C₉,¹⁵N₂, an isotopically labeled compound crucial for a range of advanced research applications. Adherence to these guidelines is essential to ensure personnel safety and maintain the integrity of experimental data.

Compound Profile and Hazard Identification

Uridine-¹³C₉,¹⁵N₂ is a stable, non-radioactive isotopically labeled form of uridine. In this compound, all nine carbon atoms are replaced with carbon-13 (¹³C), and both nitrogen atoms in the uracil base are replaced with nitrogen-15 (¹⁵N).[1] This labeling provides a distinct mass shift, making it an invaluable tool for applications such as biomolecular NMR, genetic therapy, and metabolic flux analysis.[1][2][3] While not classified as a hazardous substance, it is imperative to handle Uridine-¹³C₉,¹⁵N₂ with the same level of caution as any other laboratory chemical.

1.1. Physical and Chemical Properties

The physical and chemical properties of Uridine-¹³C₉,¹⁵N₂ are comparable to its unlabeled counterpart. Key quantitative data for various forms of labeled uridine are summarized below.

| Property | Uridine·H₂O (¹³C₉, 98%; ¹⁵N₂, 96-98%) | Uridine 5′-triphosphate, ammonium salt (¹³C₉, 99%; ¹⁵N₂, 98%) | Uridine-¹³C₉,¹⁵N₂ 5′-triphosphate disodium salt |

| Molecular Weight | 273.14 g/mol | 563.18 g/mol | 539.03 g/mol |

| Chemical Purity | 95% | 90% | ≥95% (CP) |

| Isotopic Purity | Not specified | Not specified | ≥98 atom % |

| Form | Individual (Neat) | Individual (Solution) | Solution |

| CAS Number (Labeled) | 202406-84-6 | Not Available | Not Available |

| Storage Temperature | -20°C, Protect from light | -20°C, Protect from light | -20°C |

1.2. Health and Safety Information

While specific toxicological data for Uridine-¹³C₉,¹⁵N₂ is not extensively documented, the safety profile of unlabeled uridine serves as a primary reference. No particular hazards are associated with this compound under normal handling conditions.[5] However, ingestion may be harmful.[6]

Laboratory Safety and Handling Procedures

Proper handling of Uridine-¹³C₉,¹⁵N₂ is critical to prevent contamination and ensure user safety. The following procedures should be strictly followed.

2.1. Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment must be worn at all times when handling Uridine-¹³C₉,¹⁵N₂.

| PPE Item | Specification |

| Hand Protection | Chemically resistant gloves (e.g., nitrile) |

| Eye Protection | Safety goggles or a face shield with safety glasses |

| Skin and Body Protection | Protective clothing, such as a lab coat |

| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a self-contained breathing apparatus or an approved supplied air respirator is recommended. |

Source:[6]

2.2. Engineering Controls

Work should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[7] Ensure that safety showers and eyewash stations are readily accessible.[5]

2.3. Hygiene Measures

Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and upon leaving the work area.[6]

2.4. Storage and Disposal

Uridine-¹³C₉,¹⁵N₂ and its various forms should be stored in a freezer at -20°C and protected from light.[2][3][4] Waste materials should be disposed of in accordance with federal, state, and local environmental control regulations.[6] Unused products should be disposed of as chemical waste.[6]

Experimental Protocols and Workflows

Uridine-¹³C₉,¹⁵N₂ is primarily used as a tracer in metabolic studies and for structural analysis of RNA. The following sections outline general methodologies for its application.

3.1. General Experimental Workflow

The following diagram illustrates a typical workflow for experiments involving Uridine-¹³C₉,¹⁵N₂.

Caption: A generalized workflow for utilizing Uridine-¹³C₉,¹⁵N₂ in a research setting.

3.2. Protocol for Isotopic Labeling of RNA in Cell Culture

This protocol provides a detailed methodology for the metabolic labeling of RNA in mammalian cells using Uridine-¹³C₉,¹⁵N₂.

Objective: To incorporate Uridine-¹³C₉,¹⁵N₂ into newly synthesized RNA for subsequent analysis by mass spectrometry or NMR.

Materials:

-

Uridine-¹³C₉,¹⁵N₂

-

Cell culture medium deficient in uridine

-

Mammalian cell line of interest

-

Standard cell culture reagents and equipment

-

RNA extraction kit

Procedure:

-

Cell Seeding: Plate cells at an appropriate density and allow them to adhere and grow overnight in standard culture medium.

-

Medium Exchange: The following day, aspirate the standard medium and wash the cells twice with phosphate-buffered saline (PBS).

-

Labeling Medium Preparation: Prepare the labeling medium by supplementing the uridine-deficient medium with Uridine-¹³C₉,¹⁵N₂ to the desired final concentration.

-

Labeling: Add the labeling medium to the cells and incubate for the desired period to allow for the incorporation of the labeled uridine into newly synthesized RNA.

-

Cell Lysis and RNA Extraction: After the labeling period, wash the cells with PBS and proceed with cell lysis and total RNA extraction using a commercial kit according to the manufacturer's instructions.

-

Analysis: The labeled RNA is now ready for downstream analysis, such as mass spectrometry to identify RNA modifications or NMR for structural studies.

3.3. Signaling Pathway Visualization

While Uridine-¹³C₉,¹⁵N₂ itself is not directly involved in signaling pathways, it is a precursor for the synthesis of other nucleotides, such as cytidine triphosphate (CTP).[2] The diagram below illustrates this metabolic relationship.

Caption: The metabolic pathway showing the conversion of Uridine-¹³C₉,¹⁵N₂ to other nucleotides.

Emergency Procedures

In the event of an emergency, follow these procedures.

4.1. First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | If swallowed, rinse mouth with water. Seek medical attention if you feel unwell.[5] |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[5] |

| Skin Contact | Rinse the affected area with plenty of soapy water.[5] |

| Eye Contact | Flush eyes with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5] |

Source:[5]

4.2. Spill and Leak Procedures

In case of a spill, avoid dust formation.[6] The material can be collected with a wet cloth or gently swept into a suitable container for disposal.[5] Ensure the area is well-ventilated.

Conclusion

Uridine-¹³C₉,¹⁵N₂ is a powerful tool in modern life sciences research. While it is not classified as a hazardous material, adherence to standard laboratory safety protocols is essential. By following the guidelines outlined in this document, researchers can ensure a safe working environment and the generation of high-quality, reproducible data. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

- 1. Uridine-13C9, 15N2-5 triphosphate sodi U | Benchchem [benchchem.com]

- 2. Uridine 5â²-triphosphate, ammonium salt (¹³C, ¹âµN; 98-99%) (in solution) CP 90% - Cambridge Isotope Laboratories, CNLM-4271-CA-20 [isotope.com]

- 3. Uridine·HâO (¹³Câ, 98%; ¹âµNâ, 96-98%) CP 95% - Cambridge Isotope Laboratories, CNLM-3809-CA-5 [isotope.com]

- 4. Uridine-13C9,15N2 5′-triphosphate disodium salt solution 100 mM (in 5mM Tris HCl / H2O), ≥98 atom %, ≥95% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 5. ruixibiotech.com [ruixibiotech.com]

- 6. isotope.com [isotope.com]

- 7. chemos.de [chemos.de]

A Technical Guide to Uridine-13C9,15N2: Applications and Methodologies for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for the utilization of Uridine-13C9,15N2, a stable isotope-labeled analog of uridine. This document provides an overview of its commercial availability, detailed experimental protocols for its application in metabolic labeling and as an internal standard, and visual representations of relevant biochemical pathways and experimental workflows.

Commercial Availability of this compound and its Analogs

This compound and its phosphorylated derivatives are critical reagents for a variety of research applications. Several reputable suppliers offer these compounds with high isotopic and chemical purity. The following table summarizes the offerings from key commercial vendors.

| Supplier | Product Name | Catalog Number (Example) | Isotopic Purity | Chemical Purity | Formulation |

| Sigma-Aldrich | This compound 5′-triphosphate disodium salt solution | 772078 | ≥98 atom % 13C, ≥98 atom % 15N | ≥95% (CP) | 100 mM in 5mM Tris HCl/H2O |

| Cambridge Isotope Laboratories, Inc. | Uridine·H₂O (¹³C₉, 98%; ¹⁵N₂, 96-98%) | CNLM-3809 | 98% (13C), 96-98% (15N) | >95% | Solid |

| Uridine 5′-triphosphate, ammonium salt (¹³C₉, 99%; ¹⁵N₂, 98%) | CNLM-4271 | 99% (13C), 98% (15N) | >90% (in solution) | Solution | |

| Uridine 5′-monophosphate, lithium salt (U-¹³C₉, 98%; U-¹⁵N₂, 96-98%) | CNLM-3805-SL | 98% (13C), 96-98% (15N) | >95% (in solution) | Solution | |

| MedChemExpress | This compound | HY-B1449S | Not specified | Not specified | Solid |

| Uridine 5'-monophosphate-13C9,15N2 disodium | HY-W013175S | Not specified | Not specified | Solid | |

| Uridine 5'-diphosphate-13C9,15N2 dilithium | HY-113359S | Not specified | Not specified | Solid | |

| Uridine triphosphate-13C9,15N2 dilithium | HY-128045S | Not specified | Not specified | Solid | |

| Simson Pharma Limited | Uridine 13C,15N2 | Not specified | Not specified | Certificate of Analysis provided | Solid |

| Benchchem | Uridine-13C9, 15N2-5 triphosphate sodi U | B15073227 | Not specified | Not specified | Not specified |

Experimental Protocols

In Vitro Transcription for Labeled RNA Synthesis

This protocol describes the use of this compound-5'-triphosphate for the synthesis of isotopically labeled RNA using a T7 RNA polymerase-based in vitro transcription system.

Materials:

-

Linearized DNA template with a T7 promoter

-

This compound-5'-triphosphate (UTP-13C9,15N2) solution

-

ATP, CTP, GTP solutions (high purity)

-

T7 RNA Polymerase

-

Transcription Buffer (10x)

-

RNase Inhibitor

-

DNase I (RNase-free)

-

Nuclease-free water

-

RNA purification kit or reagents for phenol:chloroform extraction and ethanol precipitation

Procedure:

-